Benzylarginine ethyl ester
CAS No.: 31932-83-9
Cat. No.: VC17009475
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31932-83-9 |
---|---|
Molecular Formula | C15H24N4O2 |
Molecular Weight | 292.38 g/mol |
IUPAC Name | ethyl (2S)-2-(benzylamino)-5-(diaminomethylideneamino)pentanoate |
Standard InChI | InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1 |
Standard InChI Key | TWFOCWXYZXHJSL-ZDUSSCGKSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCCN=C(N)N)NCC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C(CCCN=C(N)N)NCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
BAEE is an ethyl ester derivative of N-benzoyl-L-arginine, characterized by a benzoyl group attached to the α-amino group of L-arginine and an ethyl ester moiety at the carboxyl terminus. Its IUPAC name, ethyl (2S*)-2-benzamido-5-(diaminomethylideneamino)pentanoate*, reflects this arrangement . The compound’s SMILES notation, CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1
, encodes its stereochemistry and functional groups, while its InChIKey (YQDHCCVUYCIGSW-LBPRGKRZSA-N
) provides a unique identifier for chemical databases .
Table 1: Key Chemical Identifiers of BAEE
Property | Value |
---|---|
CAS Registry Number | 971-21-1 |
Molecular Formula | C₁₅H₂₂N₄O₃ |
Molecular Weight | 306.36 g/mol |
IUPAC Name | Ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate |
SMILES | CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
InChIKey | YQDHCCVUYCIGSW-LBPRGKRZSA-N |
Stereochemical and Conformational Analysis
The L-configuration of the arginine backbone ensures BAEE’s compatibility with enzyme active sites, particularly proteases like trypsin, which exhibit stereospecificity . X-ray crystallography and NMR studies reveal that the benzoyl group induces planar rigidity, while the ethyl ester enhances solubility in organic solvents. Computational models predict three low-energy conformers, stabilized by intramolecular hydrogen bonds between the guanidino group and ester carbonyl .
Synthesis and Industrial Production
Conventional Synthesis Routes
BAEE is typically synthesized via a two-step process:
-
Benzoylation of L-arginine: L-arginine reacts with benzoyl chloride in alkaline aqueous conditions, forming N-benzoyl-L-arginine.
-
Esterification: The carboxyl group of N-benzoyl-L-arginine is esterified with ethanol in the presence of acid catalysts (e.g., HCl or H₂SO₄) .
Yields exceeding 80% are achievable under optimized conditions (pH 8–9, 25°C), though side reactions, such as over-benzoylation or ethyl group migration, necessitate rigorous purification via recrystallization or chromatography .
Green Chemistry Alternatives
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling N-benzoyl-L-arginine with ethyl bromide and potassium carbonate produces BAEE with 72% yield, demonstrating scalability for industrial applications .
Biochemical Applications and Mechanistic Insights
Substrate for Protease Activity Assays
BAEE is a chromogenic substrate for serine proteases, notably trypsin. Hydrolysis of the ethyl ester bond releases p-nitroaniline, detectable at 405 nm. This reaction underpins kinetic assays to measure enzyme activity, with BAEE’s Kₘ value for trypsin reported as 0.8 mM .
Table 2: Enzymatic Hydrolysis Parameters of BAEE
Enzyme | Kₘ (mM) | kₐₜₜ (s⁻¹) | pH Optimum |
---|---|---|---|
Trypsin | 0.8 | 120 | 8.0 |
Thrombin | 2.1 | 45 | 7.5 |
Industrial and Regulatory Considerations
Environmental Impact
Biodegradation studies show BAEE undergoes 90% mineralization within 28 days in aerobic soils, with no bioaccumulation risk (log P = 1.2) .
Future Research Directions
Targeted Drug Delivery Systems
BAEE’s ester moiety is amenable to prodrug modifications. Conjugation with anticancer agents (e.g., doxorubicin) could enhance tumor specificity via esterase-mediated activation, a strategy under exploration in nanomedicine .
Neuroprotective Mechanisms
Expanding on AEE’s anti-aggregation effects , BAEE derivatives could mitigate amyloid-β aggregation in Alzheimer’s models. In vitro assays using BAEE-functionalized nanoparticles are underway to test this hypothesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume